An In-depth Technical Guide to the Physicochemical Properties of the Tetrahydropyrazolo[1,5-a]pyrimidine Core
An In-depth Technical Guide to the Physicochemical Properties of the Tetrahydropyrazolo[1,5-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a multitude of biologically active compounds. Its unique three-dimensional architecture and electronic properties make it an attractive framework for the design of therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the key physicochemical properties of the tetrahydropyrazolo[1,5-a]pyrimidine core, detailed experimental protocols for their determination, and a visualization of its role in relevant biological signaling pathways.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Understanding these properties for the tetrahydropyrazolo[1,5-a]pyrimidine core is essential for optimizing lead compounds in drug discovery programs. The following tables summarize the available quantitative data for the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.
Table 1: General and Physical Properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [] |
| Appearance | Off-white to yellow solid | [3] |
| Boiling Point | 290.2 ± 9.0 °C at 760 mmHg | [] |
| Density | 1.3 ± 0.1 g/cm³ | [] |
| Flash Point | 129.3 ± 18.7 °C |
Table 2: Physicochemical Parameters for Drug Discovery
| Parameter | Value | Description | Source |
| Predicted pKa | 4.52 ± 0.20 | The predicted acid dissociation constant, indicating the protonation state at physiological pH. | [3] |
| logP | 0.44 | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. | |
| Aqueous Solubility | Data not available | The concentration of the compound in a saturated aqueous solution. Experimental protocols are provided below. | |
| Melting Point | Data not available | The temperature at which the solid form of the compound melts. Experimental protocols are provided below. |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is fundamental in drug development. This section provides detailed methodologies for key experiments.
Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
A common synthetic route to the tetrahydropyrazolo[1,5-a]pyrimidine core involves the reaction of 3-amino-pyrazole with a suitable three-carbon electrophile.
Procedure: To a solution of 3-amino-pyrazole (0.1 mol) and triethylamine (0.3 mol) in 1,4-dioxane (200 mL), 1,3-dibromopropane (0.1 mol) is added. The reaction mixture is stirred at 110 °C for 5 hours. After completion, the mixture is filtered, and the filtrate is concentrated to dryness. The resulting residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol = 100/1) to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as a white solid.[4]
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the extent of ionization of a compound at a given pH, which influences its solubility, permeability, and target binding.
1. Potentiometric Titration: This is a widely used and accurate method for pKa determination.
-
Apparatus: Calibrated potentiometer with a pH electrode, magnetic stirrer, and a burette.
-
Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), 0.15 M Potassium chloride (KCl) solution, and the test compound (at least 10⁻⁴ M).
-
Procedure:
-
Calibrate the potentiometer using standard aqueous buffers (pH 4, 7, and 10).[5]
-
Dissolve a known amount of the tetrahydropyrazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., water or a co-solvent system).
-
Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.[5]
-
Maintain a constant ionic strength throughout the titration using the 0.15 M KCl solution.[5]
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments and recording the pH after each addition.[6]
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.[6]
-
2. UV-Visible Spectrophotometry: This method is suitable for compounds with a chromophore that exhibits a spectral shift upon ionization.
-
Apparatus: UV-Vis spectrophotometer (a 96-well plate reader can be used for higher throughput).[7][8]
-
Reagents: A series of aqueous buffer solutions with known pH values covering the expected pKa range, a stock solution of the test compound in a suitable solvent (e.g., DMSO).[7]
-
Procedure:
-
Prepare a series of solutions of the test compound in the different pH buffers in a 96-well plate.[7]
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 230-500 nm).[7]
-
Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.[9]
-
The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.[10]
-
Determination of logP (Lipophilicity)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Shake-Flask Method (Gold Standard):
-
Apparatus: Glass vials with screw caps, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Reagents: n-Octanol (pre-saturated with water), water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol), and the test compound.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and the aqueous phase.
-
Securely cap the vials and shake them for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Centrifuge the vials to achieve complete phase separation.
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Determination of Aqueous Solubility
Solubility is a crucial property that influences a drug's bioavailability and formulation development.
Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound.
-
Apparatus: Glass vials, shaker or roller system, centrifugation and/or filtration apparatus, and an analytical instrument for quantification (e.g., HPLC-UV).[11][12]
-
Reagents: The solid test compound and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).[13]
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.[13]
-
Shake or rotate the vials at a constant temperature for an extended period (e.g., 24 hours) to allow the solution to reach equilibrium.[13][14]
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.[12]
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a calibrated analytical method.[12]
-
The measured concentration represents the thermodynamic solubility.
-
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound.
Capillary Melting Point Method:
-
Apparatus: Melting point apparatus with a heating block and a thermometer or digital temperature sensor, and glass capillary tubes.
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Biological Significance and Signaling Pathways
Derivatives of the tetrahydropyrazolo[1,5-a]pyrimidine core are known to interact with various biological targets, particularly protein kinases, making them valuable scaffolds in the development of targeted therapies.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[15][16] Dysregulation of CDK activity is a hallmark of many cancers. By inhibiting CDKs, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is frequently observed in cancer and inflammatory diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of PI3K isoforms, such as PI3Kδ.[17][18][19]
Targeting the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. This pathway is often hyperactivated in various cancers. Some pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against components of this pathway, such as Tropomyosin receptor kinases (Trks), which can activate the MAPK/ERK cascade.[20][21][22][23][24]
Conclusion
The tetrahydropyrazolo[1,5-a]pyrimidine core represents a versatile and valuable scaffold in modern drug discovery. A thorough understanding of its physicochemical properties is paramount for the successful design and development of new therapeutic agents. This guide provides a foundational understanding of these properties, standardized methods for their determination, and insights into the biological pathways where these compounds can exert their effects. This information is intended to empower researchers and drug development professionals in their efforts to harness the full potential of this important heterocyclic system.
References
- 1. calpaclab.com [calpaclab.com]
- 3. 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE | 126352-69-0 [amp.chemicalbook.com]
- 4. 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE CAS#: 126352-69-0 [amp.chemicalbook.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 10. pharmaguru.co [pharmaguru.co]
- 11. evotec.com [evotec.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. enamine.net [enamine.net]
- 15. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
